C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Description
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with chlorine at the 6-position, a methoxy group at the 5-position, and a methylamine moiety at the 2-position, forming a hydrochloride salt. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-3-2-5(4-9)10-7(6)8;/h2-3H,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSNCHLJYVTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with commercially available 2,6-dichloropyridine or 2,6-difluoropyridine derivatives, which serve as the core pyridine scaffold.
- Key intermediates include methyl 2-methoxy-6-methylaminopyridine derivatives and their carboxylate esters, which are modified through nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution for Methoxylation and Amination
- Selective substitution of halogen atoms on the pyridine ring is achieved using nucleophiles such as methylamine and sodium methoxide.
- The choice of solvent critically influences regioselectivity:
- For example, treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in DMF at -30 °C yields predominantly the 6-substituted product, which can then be converted to the methoxy derivative by reaction with sodium methoxide.
Amination Step
- The 6-position substitution is further transformed into the methylamino group by nucleophilic substitution with methylamine in DMF at elevated temperature (around 60 °C).
- This step converts sulfoxide or sulfone intermediates into the desired 6-methylaminopyridine derivatives.
- The amination reaction is sensitive to conditions and scale; optimization is necessary to minimize by-products such as amides or regioisomeric impurities.
Bromination and Hydrolysis (if applicable)
- In some synthetic routes leading to related compounds, bromination at specific positions and alkaline hydrolysis of esters to carboxylic acids are used to finalize the structure.
- These steps are typically performed after the amination and methoxylation to obtain the target compound or its derivatives.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (6-position) | 4-Methylbenzenethiolate anion, potassium tert-butoxide | DMF | -30 °C | Quantitative | High regioselectivity (~97%) for 6-position |
| Methoxylation | Sodium methoxide | THF | Reflux | 87 | Converts thioether to methoxy derivative |
| Oxidation | m-Chloroperbenzoic acid (MCPBA) | CH2Cl2 | Room temperature | Good yield | Produces sulfoxide intermediate |
| Amination | Methylamine | DMF | 60 °C | ~50-67 | Produces 6-methylaminopyridine derivative |
| Hydrolysis (if ester present) | Alkaline conditions | Aqueous base | Room temperature | Quantitative | Converts ester to acid if required |
Mechanistic Insights and Optimization
- The substitution mechanism involves nucleophilic attack on the electron-deficient pyridine ring, facilitated by the leaving group (Cl or F).
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances the reactivity of the ring towards nucleophiles.
- The use of bulky or electron-rich nucleophiles such as 4-methylbenzenethiolate anion improves regioselectivity by favoring substitution at the 6-position.
- Scale-up challenges include decreased yields and formation of side products, which can be mitigated by careful control of reaction temperature, reagent stoichiometry, and purification methods.
Representative Synthetic Route Outline
- Starting material: 2,6-dichloropyridine-3-carboxylate
- Step 1: Reaction with 4-methylbenzenethiolate anion in DMF at -30 °C → selective substitution at 6-position
- Step 2: Methoxylation with sodium methoxide in THF under reflux → conversion to 2-methoxy derivative
- Step 3: Oxidation with MCPBA in CH2Cl2 at room temperature → formation of sulfoxide intermediate
- Step 4: Amination with methylamine in DMF at 60 °C → formation of 6-methylaminopyridine derivative
- Step 5: Hydrolysis under alkaline conditions → conversion to acid or hydrochloride salt as needed
Chemical Reactions Analysis
Types of Reactions
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-5-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methylpyridine.
Substitution: Formation of 6-azido-5-methoxypyridine or 6-thio-5-methoxypyridine.
Scientific Research Applications
Medicinal Chemistry
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride has been identified as a valuable compound in the development of pharmaceuticals targeting serotonergic dysfunctions. Research indicates that derivatives of this compound exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the treatment of various psychiatric disorders such as:
These properties suggest that this compound could be instrumental in developing new therapeutic agents aimed at modulating serotonin levels in the brain, thus addressing conditions related to serotonin dysregulation.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification and creation of other biologically active molecules. For instance, it can be utilized in the synthesis of drugs targeting specific biological pathways related to pain perception and gastrointestinal regulation .
Enzyme Studies
In biochemical research, this compound has been employed to study enzyme interactions and mechanisms. Its role as a substrate or inhibitor can provide insights into enzymatic pathways and help identify potential therapeutic targets for drug development .
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamine group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Core Heterocycle Differences: The pyridine core of the target compound vs. the pyrimidine in 4,6-dichloro-5-methoxypyrimidine results in distinct electronic environments.
- Substituent Positioning : The 6-chloro and 5-methoxy groups on the pyridine ring may sterically hinder interactions compared to the 4,6-dichloro substitution on pyrimidine. This difference could affect binding affinity in biological systems or solubility in solvents.
- Hydrochloride Salt Behavior: Both the target compound and methylamine hydrochloride utilize HCl to improve solubility.
Biological Activity
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its structure can be represented as follows:
This compound features a chloro and methoxy group at specific positions on the pyridine ring, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that this compound may exhibit agonistic properties at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
1. Neuropharmacological Effects
Studies have shown that this compound can influence neurochemical pathways. It has been evaluated for its potential to modulate serotonergic transmission, which is critical in treating conditions such as anxiety and depression. The compound has demonstrated significant agonist activity at the 5-HT1A receptor, suggesting its potential utility in managing serotonergic dysfunctions .
2. Immunomodulatory Effects
Recent findings indicate that this compound may also possess immunomodulatory properties. In vivo studies have shown that it can affect cytokine production in immune cells, potentially enhancing immune responses under certain conditions. This aligns with the broader role of pyridine derivatives in influencing immune system activity .
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Assessment
In a study examining the effects of this compound on anxiety-like behaviors in animal models, researchers found that administration of the compound significantly reduced anxiety levels as measured by the elevated plus maze test. The results suggest a promising role for this compound in developing new anxiolytic medications.
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of the compound demonstrated that treatment with this compound led to increased production of pro-inflammatory cytokines in macrophage cell lines. This indicates its potential application in enhancing immune responses during infections .
Research Findings
Research has consistently highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, modifications such as the introduction of methoxy groups have been shown to improve both potency and selectivity towards specific biological targets .
Furthermore, ongoing investigations into the pharmacokinetics and metabolic stability of this compound are crucial for understanding its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride?
- Methodology :
- Step 1 : Start with 6-chloro-5-methoxypyridine-2-carboxylic acid (synthesized via oxidation of 6-chloro-5-methoxy-2-methylpyridine using KMnO₄, as in ).
- Step 2 : Convert the carboxylic acid to the corresponding amide via coupling with methylamine hydrochloride. Use EDCI/HOBT or PyBop in anhydrous DMF with diisopropylethylamine for activation .
- Step 3 : Reduce the amide to the primary amine using LiAlH₄ or catalytic hydrogenation.
- Step 4 : Purify via recrystallization (e.g., methanol/water) and confirm purity via HPLC (e.g., mobile phase: 250 mM methylamine, pH-adjusted with phosphate buffer ).
Q. What analytical techniques are critical for characterizing this compound?
- Elemental Analysis : Confirm C, H, N, Cl content (e.g., C₈H₁₀ClN·HCl requires C 43.36%, H 4.97%, N 6.32%, Cl 31.99%) .
- NMR Spectroscopy : Key signals include δ 3.85 (OCH₃), δ 6.5–8.5 (pyridine protons), and δ 2.5–3.5 (methylamine protons) .
- HPLC : Use a C18 column with a mobile phase containing methanol and methylamine hydrochloride (250 mM, pH 6–8) to assess purity .
Q. What safety precautions are essential during handling?
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Methylamine hydrochloride derivatives are hygroscopic and may decompose upon prolonged exposure to moisture .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methylamine gas released during synthesis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Factorial Design : Test variables like pH (6–8), temperature (70–90°C), and methylamine concentration (200–300 mM) using a 3-factor design. For example, higher methylamine concentrations may suppress side reactions in coupling steps .
- Catalyst Screening : Compare EDCI/HOBT vs. PyBop for amide bond formation; PyBop often provides higher yields in sterically hindered pyridine systems .
Q. What is the thermal stability of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Ethanolamine hydrochloride analogs decompose at 184–185°C (dec.), suggesting similar stability for this compound. Conduct TGA under nitrogen to quantify decomposition onset .
- Moisture Sensitivity : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation pathways .
Q. How can data contradictions in reported synthesis yields be resolved?
- Root-Cause Analysis : Compare methods from literature (e.g., Hofmann rearrangement vs. formaldehyde-ammonium chloride routes). For example, formaldehyde-based routes may yield 45–51% , while catalytic hydrogenation of nitromethane derivatives could offer higher efficiency .
- Reproducibility Testing : Standardize reactant ratios (e.g., 1:1.2 molar ratio of pyridine precursor to methylamine hydrochloride) and monitor reaction progress via TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
